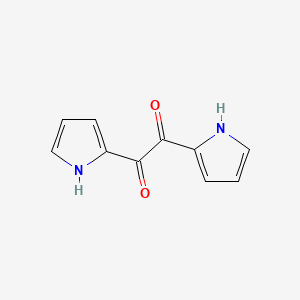

Dipyrrolyldiketone

描述

Significance of Dipyrrolyldiketones as π-Electronic Systems in Modern Chemistry

Dipyrrolyldiketones are distinguished by their π-conjugated frameworks, which give rise to unique electronic and optical properties. mdpi.comontosight.ai These systems can be readily modified through chemical synthesis, allowing for the fine-tuning of their electronic characteristics. This tunability is crucial for their application in various fields. For instance, the introduction of different functional groups can alter their absorption and emission spectra, making them suitable for use in sensors and imaging agents. rsc.org

The π-electronic nature of dipyrrolyldiketones also allows them to participate in noncovalent interactions, such as π-π stacking. mdpi.com These interactions are fundamental to the formation of self-assembled structures and play a critical role in the design of materials with specific functions. researchgate.net Furthermore, the pyrrole (B145914) NH groups within the dipyrrolyldiketone scaffold can act as hydrogen-bond donors, enabling them to bind with anions. This anion-responsive behavior is a key feature that has been extensively explored for sensing applications. mdpi.comresearchgate.net

Historical Context and Evolution of this compound Research

The journey into the world of dipyrrolyldiketones is deeply rooted in the broader history of pyrrole chemistry, which commenced with Ferdinand Friedrich Runge's discovery of pyrrole in 1834. This foundational discovery paved the way for the exploration of more complex pyrrole-containing molecules. Key synthetic methodologies, such as the Knorr and Hantzsch pyrrole syntheses, were instrumental in advancing the field, providing the necessary tools to construct the pyrrole rings that form the basis of dipyrrolyldiketones.

A significant leap in this compound research came with the development of their difluoroboron (BF2) complexes. rsc.org These complexes, often referred to as BONEPYs, were synthesized through the condensation of pyrroles with malonyl chloride, followed by treatment with BF3·OEt2. researchgate.net This innovation unlocked a new class of compounds with enhanced stability and tunable photophysical properties. Early research on these BF2 complexes focused on their remarkable ability to act as "naked-eye" sensors for various anions, a property attributed to the interaction of both the pyrrolyl NH and bridging CH protons with the guest anion. researchgate.net Over the past decade, research has expanded to explore the formation of ion-pairing assemblies, where the anion complexes of dipyrrolyldiketones act as building blocks for more complex supramolecular structures. rsc.org

Structural Versatility and Design Principles in this compound Frameworks

The structural framework of dipyrrolyldiketones offers remarkable versatility, allowing for precise control over their properties through strategic chemical modifications. A key design principle involves the substitution at various positions on the pyrrole rings. For instance, introducing electron-withdrawing groups, such as nitro groups, at the α-positions can significantly modulate the electronic states and enhance anion-binding abilities. mdpi.com Conversely, the introduction of bulky or long alkyl chain substituents can influence their assembly in the solid state and in solution, leading to the formation of materials like supramolecular gels and liquid crystals. rsc.orgmdpi.com

Another important aspect of their structural design is the conformation of the pyrrole rings. The inversion or "flipping" of the pyrrole rings is often a prerequisite for anion binding, as it orients the NH groups to interact with the anion. mdpi.com This conformational change can be controlled by the nature of the substituents and the surrounding environment. Furthermore, the core structure of dipyrrolyldiketones can be complexed with various metals, such as platinum(II) and copper(II), to create new types of π-electronic systems with distinct photophysical and electrochemical properties. mdpi.comnih.gov These metal complexes can exhibit planar geometries, making them suitable for creating stacked molecular assemblies. mdpi.com The ability to form both [1+1] and [2+1] receptor-anion complexes further highlights their structural adaptability. researchgate.net

Overview of Key Research Areas in this compound Science

The unique properties of dipyrrolyldiketones have led to their investigation in several key research areas:

Anion Sensing and Recognition: A primary application of dipyrrolyldiketones is in the development of sensors for anions. acs.org Their ability to bind with anions through hydrogen bonding and undergo a corresponding change in their optical properties, such as color or fluorescence, makes them excellent candidates for this purpose. rsc.orgresearchgate.net Research in this area focuses on enhancing the selectivity and sensitivity of these sensors for specific anions.

Supramolecular Assemblies: Dipyrrolyldiketones serve as versatile building blocks for the construction of complex supramolecular structures. researchgate.net By forming ion pairs with counterions, they can self-assemble into ordered arrangements like charge-by-charge stacks, columns, and even helical structures. rsc.org These assemblies have potential applications in materials science, including the development of organic electronic devices. ritsumei.ac.jp

Photophysical and Photochemical Applications: The tunable fluorescence and phosphorescence of this compound derivatives make them attractive for various photophysical applications. rsc.orgnih.gov This includes their use as fluorescent probes for bioimaging and as components in light-emitting devices. rsc.org Recent studies have also explored their potential in photodynamic therapy and as two-photon absorption dyes. rsc.orgresearchgate.net

Organic Electronics: The π-conjugated nature of dipyrrolyldiketones makes them promising materials for organic electronics. ontosight.ai Research is ongoing to incorporate these compounds into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). scispace.comrsc.org The ability to control their packing and electronic properties through chemical design is crucial for optimizing their performance in these devices.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

643-78-7 |

|---|---|

分子式 |

C10H8N2O2 |

分子量 |

188.18 g/mol |

IUPAC 名称 |

1,2-bis(1H-pyrrol-2-yl)ethane-1,2-dione |

InChI |

InChI=1S/C10H8N2O2/c13-9(7-3-1-5-11-7)10(14)8-4-2-6-12-8/h1-6,11-12H |

InChI 键 |

CNYOKYNQIFHEKX-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC(=C1)C(=O)C(=O)C2=CC=CN2 |

产品来源 |

United States |

Synthetic Methodologies for Dipyrrolyldiketone Derivatives

Fundamental Synthetic Routes to the Dipyrrolyldiketone Core

The foundational structure of this compound is typically assembled through a two-step process involving condensation followed by complexation with boron difluoride.

Condensation Reactions Utilizing Pyrroles and Malonyl Chloride Derivatives

The initial and fundamental step in forming the this compound skeleton is the condensation reaction between appropriately substituted pyrroles and a malonyl chloride derivative. researchgate.net This reaction forges the C3-bridged dipyrrole structure. For instance, 1,3-dipyrrolyl-1,3-propanediones are synthesized from the reaction of pyrroles with malonyl chloride. researchgate.net This approach has been successfully applied to various pyrrole (B145914) precursors, including those with aryl substitutions, to create a range of this compound frameworks. nih.govacs.orgresearchgate.net The versatility of using different pyrrole starting materials allows for the introduction of peripheral groups that can later influence the molecule's properties. nih.govacs.org

Introduction of the Boron Difluoride (BF₂) Unit to the Diketone Moiety

Following the condensation reaction, the resulting 1,3-dipyrrolyl-1,3-propanedione is treated with a boron trifluoride source, most commonly boron trifluoride etherate (BF₃·OEt₂). researchgate.netnih.govacs.orgresearchgate.net This step introduces a difluoroboron (BF₂) unit that chelates to the two oxygen atoms of the diketone moiety. The incorporation of the BF₂ group locks the conformation of the diketone bridge and enhances the π-conjugation of the system, which is crucial for its function as an anion sensor and its distinct photophysical properties. researchgate.netekb.eg These BF₂ complexes of dipyrrolyldiketones are noted for being highly emissive and are key components in the development of anion-responsive π-electronic systems. rsc.org

Functionalization Strategies for this compound Skeletons

Once the core this compound BF₂ complex is formed, its properties can be finely tuned through functionalization. Electrophilic aromatic substitution at the electron-rich α-positions of the pyrrole rings is a primary strategy for introducing a variety of functional groups.

Electrophilic Aromatic Substitution at Pyrrole α-Positions

The this compound BF₂ complex framework demonstrates moderate reactivity towards electrophilic aromatic substitution (SEAr) reactions, particularly at the pyrrole α-positions, despite the presence of the electron-withdrawing diketone unit. mdpi.com This reactivity allows for the selective introduction of substituents that can modulate the electronic state, binding affinity, and potential for further synthetic modifications. rsc.orgmdpi.com The general mechanism involves the attack of an electrophile by the aromatic pyrrole ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Selective iodination at the α-positions of the pyrrole rings is a crucial and widely used procedure in the functionalization of this compound BF₂ complexes. nih.govrsc.orgrsc.org This reaction yields mono- and bis-iodinated derivatives that serve as versatile starting materials for subsequent cross-coupling reactions, enabling the synthesis of more complex molecules and covalently linked oligomeric systems. nih.govrsc.org The iodination can be performed using reagents such as N-iodosuccinimide (NIS). rsc.org This method has proven effective for producing mono-iodo derivatives and can also be applied to create bis-iodinated products. rsc.orgrsc.org

Table 1: Examples of Iodinated this compound BF₂ Derivatives

| Compound Name | Description | Reagents | Reference(s) |

|---|---|---|---|

| Mono-iodo this compound BF₂ complex | A derivative with a single iodine atom at a pyrrole α-position. | N-Iodosuccinimide (NIS) | rsc.org |

Nitration is another key electrophilic aromatic substitution reaction used to functionalize the this compound skeleton, introducing strongly electron-withdrawing nitro (NO₂) groups. rsc.orgmdpi.com These groups significantly alter the electronic properties of the π-system and can serve as precursors for other functional groups, such as amines. mdpi.com The nitration of the this compound BF₂ complex can be controlled to yield either mono- or di-substituted products. Treatment with concentrated nitric acid and acetic acid typically yields the mono-nitro derivative. rsc.orgmdpi.com For example, the mono-nitro derivative of a parent compound was obtained as an orange solid in 41% yield. rsc.org Using a mixture of concentrated nitric acid and acetic anhydride (B1165640) can lead to the formation of the dinitro-substituted derivative. mdpi.com

Table 2: Examples of Nitrated this compound BF₂ Derivatives

| Compound Name | Description | Reagents | Yield | Reference(s) |

|---|---|---|---|---|

| Mononitro-substituted this compound BF₂ complex | A derivative with a single NO₂ group at a pyrrole α-position. | Conc. HNO₃, Acetic Acid | 48% | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dipyrrolyl-1,3-propanedione |

| This compound BF₂ complex |

| Mono-iodo this compound BF₂ complex |

| Bis-iodo this compound BF₂ complex |

| Mononitro-substituted this compound BF₂ complex |

| Dinitro-substituted this compound BF₂ complex |

| Malonyl chloride |

| Boron trifluoride etherate |

| N-Iodosuccinimide |

| Nitric acid |

| Acetic anhydride |

Formylation and Amination Routes

Formylation of the this compound structure provides a gateway to further functionalization, including amination. For instance, pyrrole-2-carboxaldehydes can be synthesized in high yields through the oxidation of pyrrole α-methyl groups using ceric ammonium (B1175870) nitrate, particularly when an α-carboxylic acid ester group is also present on the pyrrole ring. researchgate.net These aldehyde intermediates can then undergo subsequent reactions, such as condensation with tosylmethyl isocyanide (TOSMIC) followed by desulfonylation, to yield pyrrolo[1,2-c]pyrimidines. researchgate.net This highlights a pathway from a simple methylated pyrrole to a more complex, fused heterocyclic system, demonstrating the utility of formylation in expanding the structural diversity of this compound-related compounds.

Palladium-Catalyzed Coupling Reactions of Halogenated Dipyrrolyldiketones

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halogenated dipyrrolyldiketones. worldscientific.com Selective iodination at the α-pyrrole positions of this compound BF2 complexes is a critical first step, yielding mono- and bis-iodinated derivatives that serve as versatile starting materials for various coupling reactions. rsc.org These halogenated precursors can then participate in well-established palladium-catalyzed reactions such as the Suzuki, and Sonogashira couplings. nih.govscirp.org

For example, the Suzuki cross-coupling reaction has been successfully employed to introduce aryl groups onto the this compound framework. nih.gov Similarly, the Sonogashira reaction allows for the introduction of alkynyl moieties. scirp.org These reactions typically involve a palladium catalyst, such as Pd2(dba)3·CHCl3, often in the presence of a co-catalyst like copper(I) iodide and a base. nih.gov The ability to introduce diverse aryl and alkynyl groups through these methods allows for the systematic modification of the electronic and steric properties of the this compound system.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Halogenated Dipyrrolyldiketones

| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

| Iodinated this compound | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Aryl-substituted this compound | nih.gov |

| Bromo-dipyrrolyldiketone | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | Alkynyl-substituted this compound | scirp.org |

| Iodinated this compound | Organostannane | Pd(PPh3)4 | Stannyl-substituted this compound | libretexts.org |

This table is illustrative and specific conditions can vary.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer another avenue for the derivatization of dipyrrolyldiketones, particularly those bearing suitable leaving groups. ugr.es In a general sense, a nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile) and replacing a leaving group. wikipedia.org

In the context of this compound chemistry, this can be applied to halogenated derivatives where the halogen acts as the leaving group. For instance, the reaction of a pentafluorobenzyl-substituted diketopyrrolopyrrole with thiols and phenols proceeds via a nucleophilic aromatic substitution mechanism. nih.gov These reactions can be highly selective, with substitution occurring preferentially at the 4-position of the pentafluorophenyl groups. nih.gov The reaction conditions are often mild, proceeding at room temperature in the presence of a base like potassium carbonate. nih.gov This methodology allows for the introduction of a variety of sulfur- and oxygen-containing functional groups.

Modification of Pyrrole β-Substituents

The introduction of electron-donating groups, such as ethyl groups, at the β-positions has been shown to decrease the anion affinity compared to unsubstituted analogues. mdpi.com Conversely, the incorporation of electron-withdrawing groups can enhance anion binding. The nature of the β-substituents also influences the solid-state packing and the formation of organized structures like gels. For example, while β-alkyl substituents can hinder the formation of stable gels, the introduction of fluorine atoms at these positions can promote gelation. researchgate.net

Incorporation of Aryl Units onto Pyrrole Rings

The introduction of aryl units onto the pyrrole rings of dipyrrolyldiketones is a widely used strategy to modulate their electronic properties and to introduce peripheral functionalities. nih.govrhhz.net One of the most effective methods for achieving this is the Suzuki cross-coupling reaction, where an arylboronic acid is coupled with a halogenated this compound in the presence of a palladium catalyst. nih.gov This approach allows for the synthesis of a variety of aryl-substituted derivatives.

The nature of the incorporated aryl group can have a profound impact on the properties of the resulting this compound. For example, the presence of bulky ortho-substituents on the aryl ring can influence the planarity of the molecule and affect its anion binding capabilities. nih.gov Furthermore, the aryl units can be functionalized with long alkyl or alkoxy chains, which can induce self-assembly into organized structures such as liquid crystals or gels. nih.govresearchgate.net

Synthesis of Oligomeric and Polymeric this compound Systems

Building upon the monomeric this compound framework, the synthesis of oligomeric and polymeric systems has emerged as a strategy to create more complex architectures with enhanced functionalities.

Covalently Linked Oligomers for Enhanced Anion Binding

Covalently linking two or more this compound units can lead to oligomers with significantly enhanced anion binding affinities. rsc.org This enhancement arises from the ability of the oligomer to pre-organize its binding sites for cooperative interaction with the target anion. The synthesis of these oligomers often relies on the palladium-catalyzed coupling of functionalized this compound monomers. acs.org For instance, a phenylene-bridged dimer can be synthesized, which can then be selectively iodinated at the terminal α-pyrrole positions for further elaboration. rsc.org

These covalently linked oligomers can exhibit interesting conformational properties upon anion binding, such as the formation of helical structures. rsc.org The presence of multiple hydrogen-bonding sites within the oligomeric structure contributes to the high stability of the resulting anion complexes. rsc.org The design and synthesis of these systems open up possibilities for the development of highly selective and sensitive anion receptors. nih.govrsc.org

Precursor Chemistry for Advanced this compound-Based Architectures

Preparation of Quinoxaline-Containing Macrocycle Precursors

The synthesis of functionalized dipyrrolyldiketones serves as a critical step in the development of more complex molecular architectures, such as quinoxaline-containing macrocycles. These macrocycles are of significant interest in the field of molecular recognition. researchgate.netritsumei.ac.jp

The synthetic strategy for these precursors involves the creation of per-alkylated this compound building blocks. researchgate.net A common method for the synthesis of the this compound core is the self-condensation of a 2-unsubstituted pyrrole derivative in the presence of oxalyl chloride. The resulting diketone can then be functionalized.

For the preparation of quinoxaline-containing macrocycles, a this compound is designed to react with a diamine, typically an ortho-phenylenediamine derivative. The condensation reaction between the 1,2-dicarbonyl moiety of the this compound and the 1,2-diamine of the phenylenediamine leads to the formation of the quinoxaline (B1680401) ring system.

A Representative Synthetic Approach:

Synthesis of the this compound: A pyrrole derivative, often substituted with alkyl groups at the 3 and 4 positions, is treated with oxalyl chloride to yield the corresponding this compound.

Condensation with a Diamine: The synthesized this compound is then reacted with a substituted or unsubstituted o-phenylenediamine (B120857) in a suitable solvent, often with acid catalysis, to form the dipyrrolylquinoxaline.

These dipyrrolylquinoxalines can act as precursors for larger macrocyclic structures through further reactions. The specific functionalities incorporated into the pyrrole rings and the phenylenediamine starting materials can be varied to tune the properties of the final macrocycle.

| Starting Material 1 | Starting Material 2 | Product |

| 3,4-Dialkylpyrrole | Oxalyl Chloride | 1,2-bis(3,4-dialkyl-1H-pyrrol-2-yl)ethane-1,2-dione |

| 1,2-bis(3,4-dialkyl-1H-pyrrol-2-yl)ethane-1,2-dione | o-Phenylenediamine | Dialkyl-substituted dipyrrolylquinoxaline |

Routes to π-Extended Dipyrrolyldiketones for Organoplatinum Complexes

The development of π-extended dipyrrolyldiketones is crucial for the synthesis of advanced organometallic compounds, particularly organoplatinum(II) complexes. tandfonline.com These complexes are investigated for their anion-responsive photophysical properties and their potential use in materials for organic electronics, such as organic light-emitting diodes (OLEDs). tandfonline.comeurekalert.orgritsumei.ac.jp

The synthetic strategy focuses on introducing π-conjugated substituents, such as arylethynyl groups, onto the this compound scaffold. These extended systems can then be used as ligands for platinum(II) ions.

A General Synthetic Pathway:

Halogenation of the this compound Core: The synthesis typically begins with the halogenation (e.g., iodination) of the this compound at the pyrrolic α-positions.

Sonogashira Cross-Coupling: The halogenated this compound undergoes a Sonogashira cross-coupling reaction with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. This step introduces the π-extended arylethynyl moieties.

Complexation with Platinum(II): The resulting π-extended this compound ligand is then reacted with a platinum(II) precursor, such as dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), often in the presence of a co-ligand like a substituted pyridine, to form the desired organoplatinum complex.

These Pt(II) complexes of π-extended dipyrrolyldiketones exhibit red-shifted absorption and photoluminescence properties compared to their non-extended analogues. tandfonline.com In the solid state, they can form ion-pairing assemblies with counterions, which can influence their phosphorescence properties. tandfonline.comrsc.org The spatial isolation of the emissive Pt(II) complexes within these assemblies can lead to enhanced phosphorescence. eurekalert.orgritsumei.ac.jprsc.org

| Precursor | Reagent | Reaction Type | Product |

| α-Iodo-dipyrrolyldiketone | Phenylacetylene | Sonogashira Coupling | α-(Phenylethynyl)-dipyrrolyldiketone |

| π-Extended this compound Ligand | Pt(cod)Cl₂ / Arylpyridine | Complexation | This compound Pt(II) Complex |

Structural Characterization and Conformational Analysis of Dipyrrolyldiketones

Advanced X-ray Crystallographic Analysis

X-ray crystallography stands as a powerful tool for determining the exact molecular structure of dipyrrolyldiketones in the solid state. cam.ac.uknih.govstanford.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can map the electron density and, consequently, the positions of individual atoms with high precision. cam.ac.uknih.gov

Single-crystal X-ray diffraction is the definitive method for obtaining detailed molecular geometry, including bond lengths, bond angles, and torsion angles. cam.ac.uknih.gov For instance, studies on various dipyrrolyldiketone derivatives have revealed their capacity to form planar or distorted structures depending on the substituents attached to the pyrrole (B145914) rings. mdpi.comresearchgate.net For example, a β-methyl-substituted this compound BF2 complex was found to have a highly planar structure. researchgate.net In contrast, a derivative with bulky ethyl groups at the β-positions exhibited a more distorted geometry. researchgate.net The planarity of the core π-system is a crucial factor influencing the electronic and optical properties of these molecules. mdpi.com

Detailed structural data from X-ray analysis of this compound-Cu(II) complexes has shown that many of these compounds exhibit planar geometries. mdpi.com For example, the this compound Cu(II) unit in several complexes was found to be nearly flat, with mean-plane deviations as low as 0.029 Å. mdpi.com This planarity is essential for the formation of stacked molecular assemblies. mdpi.com

| Compound | Mean-Plane Deviation (Å) | Reference |

| This compound Cu(II) complex 1a | 0.065(2) | mdpi.com |

| This compound Cu(II) complex 2a | 0.041(4)/0.056(7) | mdpi.com |

| This compound Cu(II) complex 2b | 0.127(4) | mdpi.com |

| This compound Cu(II) complex 2c | 0.029(2) | mdpi.com |

| This compound Cu(II) complex 2f | 0.091(2) | mdpi.com |

| Nitro-substituted this compound BF2 complex 2c-tri | 0.0741 | mdpi.com |

This table presents the mean-plane deviation for the core this compound unit in various complexes, illustrating the high degree of planarity achievable in these systems.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical aspect of the solid-state chemistry of dipyrrolyldiketones. mdpi.commadison-proceedings.com These different forms, or polymorphs, can exhibit varied physical properties. Pseudo-polymorphs, which are solvates or hydrates, also contribute to the structural diversity of these compounds. mdpi.com

A notable example is a nitro-substituted this compound BF2 complex, which was found to form two different crystal pseudo-polymorphs when crystallized from a solution of ethyl acetate (B1210297) and cyclohexane (B81311). mdpi.com One form, designated 2c-tri , crystallizes in the triclinic system and features a planar molecule. mdpi.com The other, 2c-mono , adopts a monoclinic crystal system and contains dimers where the pyrrole rings are in an inverted conformation. mdpi.com This less stable inverted conformation is stabilized by multiple intermolecular hydrogen bonds. mdpi.com The existence of polymorphism highlights the subtle interplay of intermolecular forces in directing the solid-state assembly of these molecules. madison-proceedings.com

The arrangement of molecules in the crystal lattice, known as the solid-state packing, is crucial for understanding the collective properties of the material. mdpi.com X-ray diffraction studies reveal how this compound molecules organize themselves, forming structures ranging from simple dimers to extended one- and two-dimensional arrays. researchgate.netrsc.org

The substituents on the this compound core play a significant role in dictating the packing motif. For instance, β-alkyl-substituted this compound BF2 complexes show packing that is dependent on the length of the alkyl chains. researchgate.net A methyl-substituted derivative forms efficient stacking assemblies, while a more sterically hindered ethyl-substituted version forms only dimeric structures through hydrogen bonding. researchgate.net In Cu(II) complexes of dipyrrolyldiketones, the introduction of aryl groups at the pyrrole α-positions can lead to rectangular-shaped molecules that form mesophases, which are intermediate states of matter between liquid and solid. mdpi.com

| Crystal System | Compound | Key Packing Features | Reference |

| Triclinic (P-1) | Nitro-substituted this compound BF2 complex (2c-tri ) | Face-to-face dimers, π–π stacking | mdpi.com |

| Monoclinic (P21/c) | Nitro-substituted this compound BF2 complex (2c-mono ) | Dimerization with multiple hydrogen bonds | mdpi.com |

This table summarizes the crystal systems and key packing features of the two pseudo-polymorphs of a nitro-substituted this compound BF2 complex.

In the context of this compound Cu(II) complexes, the planar chelate ring formed by the diketone and the copper ion can engage in π–π stacking interactions with the pyrrole rings of neighboring molecules. For example, in one polymorph of a nitro-substituted derivative, π–π stacking was observed between two pyrrole rings with a stacking distance of 3.34 Å. mdpi.com These interactions, along with hydrogen bonding, contribute to the stability of the crystal lattice and can influence the electronic communication between adjacent molecules.

Investigation of Solid-State Packing Diagrams and Crystal Systems

Conformational Landscapes of Dipyrrolyldiketones

Dipyrrolyldiketones are not static entities; they possess a degree of conformational flexibility, primarily related to the orientation of the two pyrrole rings. Understanding the mechanisms and energetics of these conformational changes is crucial for comprehending their function, particularly in anion binding.

A key conformational change in dipyrrolyldiketones is the inversion, or "flipping," of the pyrrole rings. mdpi.comnih.gov In their most stable, or ground state, conformation, the NH groups of the pyrrole rings are typically oriented towards the carbonyl groups of the diketone bridge. mdpi.com This arrangement is stabilized by the favorable alignment of the dipole moments of the pyrrole and carbonyl units. mdpi.com

However, for these molecules to act as anion receptors, the pyrrole rings must invert so that the NH groups can form hydrogen bonds with the anion. mdpi.comnih.gov This inversion process has an associated energy barrier. Theoretical studies, often using density functional theory (DFT), have been employed to calculate the energetics of this process.

For a this compound Cu(II) complex, DFT calculations revealed that the conformation with uninverted pyrrole rings is more stable by 17.62 kcal/mol compared to the fully inverted structure. mdpi.com In another study on nitro-substituted this compound BF2 complexes, the energy differences between the non-inverted and the singly and doubly inverted conformations were found to be smaller. mdpi.com For one derivative, the singly and doubly inverted states were less stable by only 0.35 kcal/mol and 2.64 kcal/mol, respectively. mdpi.com This suggests that the introduction of electron-withdrawing nitro groups can lower the energy barrier for pyrrole inversion, making anion binding more favorable. mdpi.com

| Compound | Conformation | Relative Stability (kcal/mol) | Reference |

| This compound Cu(II) complex 1a | Fully inverted | +17.62 | mdpi.com |

| Nitro-substituted this compound BF2 complex 2c | Singly inverted | +0.35 | mdpi.com |

| Nitro-substituted this compound BF2 complex 2c | Doubly inverted | +2.64 | mdpi.com |

| This compound BF2 complex 1b | Singly inverted | +2.20 | mdpi.com |

| This compound BF2 complex 1b | Doubly inverted | +4.98 | mdpi.com |

This table presents the calculated relative stabilities of different pyrrole ring conformations for various this compound complexes, highlighting the energetic cost of inversion.

Role of Substituents in Modulating Pyrrole Conformations

The conformational arrangement of the pyrrole rings in dipyrrolyldiketones is a critical factor governing their chemical and physical properties, particularly their ability to act as anion receptors. The substitution pattern on the pyrrole rings plays a pivotal role in dictating these conformations through a combination of electronic and steric effects. acs.org The nature of the substituents can modulate the electronic states of the pyrrole rings, which in turn influences dipole moments and the propensity for pyrrole inversion, a key conformational change for anion binding. mdpi.com

Electron-withdrawing and electron-donating groups at the α- and β-positions of the pyrrole rings significantly alter the molecule's electronic properties and conformational stability. acs.org For instance, the introduction of strong electron-withdrawing groups, such as nitro (NO₂) or ethoxycarbonyl, can polarize the pyrrole N-H bonds. acs.orgmdpi.com This increased polarization enhances the hydrogen-bonding donor strength of the N-H sites and can preorganize the molecule into conformations that are more amenable to binding anions. mdpi.com Specifically, nitro-substituted derivatives exhibit high anion-binding affinities due to the stabilization of the pyrrole-inverted conformation required for complexation. mdpi.com

Conversely, electron-donating groups, such as ethyl groups at the β-positions, can decrease the affinity for anions compared to unsubstituted analogs. mdpi.com This is attributed to their electronic effect which reduces the acidity of the N-H protons. mdpi.com Furthermore, substituents introduce steric hindrance that can favor or disfavor certain conformations. The interplay between these electronic and steric factors is crucial for fine-tuning the receptor's properties. acs.org For example, arylethynyl substituents have been introduced at both α- and β-positions, leading to varied anion complexes with distinct planar or interlocked structures, demonstrating the profound impact of substituent placement on the resulting supramolecular assembly. researchgate.net Similarly, introducing bulky groups like trifluoromethyl (CF₃) or pentafluorophenyl (C₆F₅) at the meso-positions can induce chirality and influence anion-binding strengths. acs.org

The following table summarizes the observed effects of different substituents on the pyrrole conformations and related properties of dipyrrolyldiketones.

| Substituent | Position | Electronic Effect | Impact on Conformation & Anion Binding |

| Nitro (NO₂) | α-position | Strong Electron-Withdrawing | Polarizes pyrrole N-H sites; promotes easily inverted conformations, leading to high anion-binding affinity. mdpi.com |

| Ethoxycarbonyl | α-position | Electron-Withdrawing | Controls polarization of binding sites (N-H and C-H) and stability of preorganized conformations. acs.org |

| Ethyl | β-position | Electron-Donating | Reduces anion affinity compared to unsubstituted analogs due to decreased N-H acidity. acs.orgmdpi.com |

| Arylethynyl | α- and β-positions | π-Extending/Modulating | Facilitates the formation of diverse anion complex structures, including planar and interlocked types. researchgate.netresearchgate.net |

| Trifluoromethyl (CF₃) | meso-position | Electron-Withdrawing | Induces chirality; enhances anion-binding affinity compared to the parent compound. acs.org |

| Pentafluorophenyl (C₆F₅) | meso-position | Less Electron-Withdrawing (than CF₃) | Induces chirality; results in weaker anion-binding than CF₃-substituted analogs due to lower N-H acidity. acs.org |

Impact of Anion Binding on Conformational Changes

A hallmark of acyclic this compound derivatives is their ability to undergo significant conformational reorganization upon binding with an anion. rsc.org In their free, unbound state, the most stable conformation of these molecules typically features the pyrrole N-H groups oriented away from the central diketone moiety. mdpi.com This arrangement arises from the antiparallel alignment of the dipole moments of the pyrrole and carbonyl units, which minimizes electrostatic repulsion. mdpi.com However, this "non-inverted" conformation is not suitable for anion binding, as the crucial N-H hydrogen bond donors are not directed toward the potential binding site.

The process of anion binding necessitates a substantial conformational change known as "pyrrole inversion" or "flipping". researchgate.net During this process, one or both pyrrole rings rotate around the connecting single bonds, bringing the N-H groups to face inward, toward the carbonyl oxygen atoms. rsc.orgmdpi.com This "inverted" conformation creates a convergent arrangement of hydrogen-bond donors (both the pyrrole N-H and the bridging C-H groups), effectively forming a binding pocket that is preorganized for the guest anion. acs.orgacs.org The charge-dipole interaction between the this compound and the anion is a primary driving force for this conformational switching. rsc.org

The binding event locks the molecule in this inverted state, leading to the formation of a more planar anion complex. researchgate.netresearchgate.net This induced-fit mechanism is fundamental to the function of dipyrrolyldiketones as anion sensors, as the conformational change is often accompanied by distinct changes in the molecule's photophysical properties, such as its UV/vis absorption and fluorescence spectra. acs.orgresearchgate.net For instance, the formation of the planar anion complex often leads to an increase in UV/vis absorption intensity. researchgate.netresearchgate.net By covalently linking this compound units into macrocycles, it is possible to synthesize receptors where the pyrrole-inverted conformation is pre-formed, overcoming the energetic penalty of reorganization and resulting in extremely high affinities for anions. acs.org

The table below outlines the conformational states of dipyrrolyldiketones before and after the anion binding event.

| State | Pyrrole Ring Orientation | N-H Group Position | Conformation Name | Anion Binding Competency |

| Before Anion Binding | Pyrrole rings are uninverted. | Pointing away from the diketone core. | Non-inverted / Anti | Incompetent for binding. mdpi.com |

| After Anion Binding | Pyrrole rings are inverted ("flipped"). rsc.org | Pointing towards the diketone core, creating a binding cavity. | Inverted / Syn | Competent; forms a stable complex with the anion. acs.orgacs.org |

Spectroscopic Investigations of Dipyrrolyldiketone Electronic States

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

UV/Vis absorption spectroscopy provides valuable insights into the electronic structure of dipyrrolyldiketone derivatives. The position and intensity of absorption bands are sensitive to molecular structure, substituent effects, and the surrounding solvent environment.

The electronic properties of this compound complexes are highly tunable through the introduction of various substituents. For instance, the introduction of electron-withdrawing nitro groups onto the this compound BF2 complex framework leads to noticeable changes in their UV/Vis absorption spectra. mdpi.com

A study on nitro-substituted this compound BF2 complexes, denoted as 2a (mono-nitro) and 2b (di-nitro), revealed distinct substituent-dependent electronic characteristics. mdpi.com The absorption maximum (λmax) of 2a was observed at 478 nm in both toluene (B28343) and dichloromethane (B109758) (CH2Cl2). mdpi.com In contrast, the di-nitro derivative 2b exhibited different absorption maxima at 474 nm in toluene, 460 nm in CH2Cl2, and 455 nm in tetrahydrofuran (B95107) (THF). mdpi.com These shifts are attributed to the strong electron-withdrawing nature of the nitro groups, which modulate the electronic states of the π-conjugated system. mdpi.com

Furthermore, the introduction of arylethynyl moieties at the pyrrole (B145914) α- and β-positions of this compound BF2 complexes also significantly influences their electronic properties. researchgate.net These substitutions lead to expanded π-conjugated systems, resulting in altered absorption characteristics. acs.org The modification of arylpyridine ligands in this compound Pt(II) complexes has also been shown to impact their photophysical properties. rsc.orgresearchgate.net

| Compound | Solvent | λmax (nm) |

| 2a (mono-nitro) | Toluene | 478 |

| 2a (mono-nitro) | CH2Cl2 | 478 |

| 2b (di-nitro) | Toluene | 474 |

| 2b (di-nitro) | CH2Cl2 | 460 |

| 2b (di-nitro) | THF | 455 |

| 1b (parent) | CH2Cl2 | 452 |

| 1b (parent) | Toluene | 449 |

| 1b (parent) | THF | 449 |

Data sourced from MDPI mdpi.com

This compound derivatives often exhibit solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent. niscpr.res.in This phenomenon arises from differential stabilization of the ground and excited electronic states by the solvent molecules. researchgate.net

For nitro-substituted this compound BF2 complexes, solvent-dependent UV/Vis spectral changes are prominent. mdpi.com For example, the absorption spectrum of the mono-nitro derivative 2a in THF shows broad and red-shifted bands, which is likely due to interactions between the pyrrole NH group and the solvent molecules. mdpi.com The di-nitro derivative 2b also displays solvatochromic behavior, with its absorption maxima shifting in solvents of varying polarity, such as toluene, CH2Cl2, and THF. mdpi.com The observed spectral changes for 2b are consistent with the dipole moments of the solvents. mdpi.com The broad absorption spectra of 2b in CH2Cl2 and THF suggest the occurrence of intramolecular charge transfer (ICT). mdpi.com

Positive solvatochromism, a red shift with increasing solvent polarity, is observed when the excited state is more polar than the ground state and is better stabilized by polar solvents. researchgate.nettaylorandfrancis.com Conversely, negative solvatochromism (a blue shift) occurs when the ground state is more stabilized. researchgate.net All prepared dyes in one study exhibited moderate solvatochromism. acs.org

The modification of the π-conjugated system in dipyrrolyldiketones through the introduction of substituents can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption spectrum. kharagpurcollege.ac.in

A bathochromic shift (to longer wavelengths) is typically observed when conjugation is extended. kharagpurcollege.ac.in For example, the UV/vis absorption spectra of the nitro-substituted this compound BF2 complex 2a showed maxima that were red-shifted compared to the parent compound 1b . mdpi.com Similarly, this compound Pt(II) complexes with π-extended ligands exhibited red-shifted absorption properties. nih.gov The introduction of certain substituents like -NO2, -OMe, -Me, and aryl groups can also result in a bathochromic shift. taylorandfrancis.com

A hypsochromic shift (to shorter wavelengths) can occur due to the removal of conjugation or the introduction of certain auxochromes. slideshare.net For instance, the presence of substituents like -Cl, -F, and -Br has been shown to cause a hypsochromic shift. taylorandfrancis.com In a study of quadrupolar pyrrolo[3,2-b]pyrroles, hypsochromic shifts of 13 and 17 nm were observed for compounds 7 and 8 , respectively, when the solvent was changed from cyclohexane (B81311) to acetonitrile. acs.org

Solvent-Dependent Spectral Changes and Solvatochromism

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique for investigating the emissive properties of dipyrrolyldiketones, providing information on their excited-state dynamics, quantum yields, and potential for applications in light-emitting devices.

In solution, many this compound derivatives exhibit fluorescence. The fluorescence quantum yield (ΦF), which measures the efficiency of the conversion of absorbed light into emitted light, is a key parameter. researchgate.net

For the nitro-substituted this compound BF2 complexes 2a and 2b , the fluorescence emission wavelengths (λem) and quantum yields (ΦF) are dependent on both the substituent and the solvent. mdpi.com In toluene, 2a and 2b have emission maxima at 495 nm (ΦF = 0.462) and 498 nm (ΦF = 0.298), respectively. mdpi.com In the more polar solvent CH2Cl2, the emission for 2a is at 493 nm (ΦF = 0.460), while for 2b it shifts to 523 nm with a significantly lower quantum yield of 0.020. mdpi.com The fluorescence of 2b is quenched in THF, whereas 2a still emits at 491 nm with a quantum yield of 0.073. mdpi.com this compound Pt(II) complexes are also known to emit strong phosphorescence in deoxygenated solutions. rsc.orgresearchgate.net

| Compound | Solvent | λem (nm) | ΦF |

| 2a (mono-nitro) | Toluene | 495 | 0.462 |

| 2b (di-nitro) | Toluene | 498 | 0.298 |

| 2a (mono-nitro) | CH2Cl2 | 493 | 0.460 |

| 2b (di-nitro) | CH2Cl2 | 523 | 0.020 |

| 2a (mono-nitro) | THF | 491 | 0.073 |

| 2b (di-nitro) | THF | - | Quenched |

Data sourced from MDPI mdpi.com

While many this compound derivatives are emissive in solution, their luminescence is often quenched in the solid state due to aggregation-caused quenching, which arises from strong intermolecular π-π stacking interactions. rsc.orgnih.govritsumei.ac.jp This limits their application in solid-state devices.

Several strategies have been developed to enhance solid-state emission. One successful approach involves the formation of ion-pairing assemblies. rsc.orgnih.govritsumei.ac.jp For this compound Pt(II) complexes, which are typically non-emissive in the solid state, the introduction of a chloride anion and tetraalkylammonium countercations leads to the formation of charge-by-charge assemblies. nih.govritsumei.ac.jp In these assemblies, the emissive anion complexes are spatially isolated by the bulky cations, which prevents the self-association and π-π stacking that quenches phosphorescence. rsc.orgnih.govritsumei.ac.jp This strategy has been shown to enhance the solid-state phosphorescence intensity by up to 75 times and significantly increase the emission lifetime. ritsumei.ac.jp

Another approach to induce or enhance solid-state emission is through the design of molecules that exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). researchgate.net This involves restricting intramolecular rotation in the solid state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov For some BF2-complexes of dipyrrolyldiketones, pronounced fluorescence in the solid state with quantum yields up to 100% has been achieved. researchgate.net

Anion-Induced Fluorescence Quenching Phenomena

The fluorescence properties of this compound derivatives are highly sensitive to their environment, particularly the presence of anions. This sensitivity often manifests as fluorescence quenching, a phenomenon where the intensity of the fluorescence emission is decreased.

The binding of an anion to the this compound receptor can alter the electronic structure of the molecule, opening up non-radiative decay pathways for the excited state to return to the ground state. researchgate.net This competition with the radiative decay pathway (fluorescence) leads to a reduction in the quantum yield of fluorescence. For instance, studies on nitro-substituted this compound BF₂ complexes have shown that while some derivatives exhibit fluorescence, others are effectively quenched in specific solvents. The fluorescence emission of a mono-nitro-substituted derivative in tetrahydrofuran (THF), for example, was observed to be quenched. mdpi.com This quenching is attributed to the intramolecular charge transfer (ICT) character of the molecule, which is influenced by the solvent and the presence of the electron-withdrawing nitro group. mdpi.com

Furthermore, the interaction with specific anions can lead to significant fluorescence quenching. rsc.org The degree of quenching can depend on the nature of the anion and the specific structure of the this compound derivative. This anion-induced quenching mechanism forms the basis for the development of "turn-off" fluorescent sensors, where the presence of an analyte is signaled by a decrease in fluorescence intensity. scispace.com

Two-Photon Absorption (TPA) Properties and Anion Detection

This compound BF₂ complexes, particularly those substituted with π-extended units, have demonstrated significant two-photon absorption (TPA) properties. nih.gov TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which can lead to two-photon-excited fluorescence (TPEF). This property is highly valuable for applications in biological imaging and sensing, as it allows for deeper tissue penetration and higher spatial resolution compared to one-photon excitation. nih.govresearchgate.net

Crucially, the TPA characteristics of these compounds can be modulated by anion binding. The interaction with an anion induces a conformational change in the this compound framework, shifting it from a straight to a bending form. nih.gov This change in geometry drastically alters the transition dipole moments of the π-electronic system, leading to a significant drop in TPA and TPEF intensities. nih.gov Research has shown that upon anion binding, the TPA intensity can decrease to as little as one-fifth of its original value, a much more pronounced change than what is observed in one-photon absorption. nih.govresearcher.life This substantial "turn-off" response makes these compounds highly effective as TPA-based anion sensors. researchgate.netresearchgate.net

Experimental studies have quantified the TPA cross-section (σ⁽²⁾) for certain derivatives. For example, a π-extended derivative showed a TPA cross-section of 93 ± 12 GM (Goeppert-Mayer units) at 700 nm, which increased to 114 ± 18 GM upon the addition of tetrabutylammonium (B224687) chloride (TBACl). researchgate.net This demonstrates that the TPA properties are tunable through anion interaction.

Table 1: Two-Photon Absorption (TPA) Properties of a this compound Derivative

| Compound | Condition | TPA Peak Wavelength (nm) | TPA Cross-Section (σ⁽²⁾) (GM) |

|---|---|---|---|

| π-extended derivative 3a | In CH₂Cl₂ | ~700 | 93 ± 12 |

| π-extended derivative 3a | In CH₂Cl₂ with TBACl | ~700 | 114 ± 18 |

Data sourced from a study on π-extended derivatives at the pyrrole 3-positions. researchgate.net

Circularly Polarized Luminescence (CPL) in Chiral Assemblies

Circularly polarized luminescence (CPL) is an emission phenomenon that provides information about the chiral nature of molecules in their excited state. researchgate.netnih.gov this compound-based systems have been engineered to exhibit CPL, particularly through the formation of chiral supramolecular assemblies. nih.govrsc.org

By introducing chiral centers into the this compound structure or by inducing chirality through interaction with a chiral species, it is possible to generate CPL activity. acs.orgbeilstein-journals.org For example, covalently linked dimers of this compound BF₂ complexes can form helical structures upon binding with an anion. nih.gov If a chiral countercation is used in this assembly, it can induce a preferred helicity in the anion complex, resulting in the emission of circularly polarized light. nih.gov

Similarly, the introduction of inherently chiral units, such as BINOL (1,1'-Bi-2-naphthol), onto the boron atom of the this compound core can lead to anion-responsive chiroptical properties. acs.org The binding of an anion triggers a pyrrole inversion process, which in turn induces CD (Circular Dichroism) and CPL signals. acs.org The ability to control and switch chiroptical properties like CPL through anion binding makes these systems promising for applications in advanced materials and sensing. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift Analysis for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound compounds. The chemical shift (δ), measured in parts per million (ppm), provides detailed information about the electronic environment of each proton in the molecule. oregonstate.edulibretexts.org

Detailed analysis of the ¹H NMR spectra, including the chemical shifts and coupling constants, allows for the unambiguous confirmation of the synthesized structures, including the differentiation between tautomers (keto and enol forms) and stereoisomers. mdpi.comacs.org

Table 2: Selected ¹H NMR Chemical Shifts (ppm) for this compound BF₂ Complexes in CDCl₃

| Compound | Pyrrole N-H | Bridging C-H | Pyrrole β-CH₂ | Reference |

|---|---|---|---|---|

| 1b (Parent) | 9.31 | - | 2.78, 2.48 | mdpi.com |

| 2a (Dinitro) | 10.24 | 6.83 | 2.87, 2.83 | mdpi.com |

| 2b (Mononitro) | 10.18, 9.59 | - | 2.86, 2.81, 2.78, 2.50 | mdpi.com |

| 2a' (Keto form) | 10.14, 8.59 | 4.23 (CH₂) | - | acs.org |

Compound 1b is the parent tetraethyl-substituted this compound BF₂ complex. Compounds 2a and 2b are its dinitro and mononitro derivatives, respectively. Compound 2a' is a bis(dipyrromethane)-substituted 1,3-propanedione.

Elucidation of Anion Binding Through Chemical Shift Perturbations

¹H NMR titration is a powerful technique used to study the interactions between a host molecule, such as a this compound, and a guest anion. beilstein-journals.org The binding of an anion is elucidated by monitoring the changes, or perturbations, in the chemical shifts of the receptor's protons upon the incremental addition of the anion. mdpi.com

For dipyrrolyldiketones, the pyrrole N-H and bridging C-H protons act as hydrogen-bond donors in anion recognition. researchgate.netnih.gov Upon binding with an anion like chloride (Cl⁻), these protons become involved in strong hydrogen bonds, which significantly deshields them and causes their signals to shift downfield to a higher ppm value. mdpi.com The magnitude of this chemical shift perturbation provides insight into the strength and geometry of the interaction.

For example, in titration experiments with nitro-substituted derivatives, the addition of Cl⁻ caused the pyrrole N-H signal to shift from ~10.4 ppm to over 13.0 ppm, and the bridging C-H signal from ~6.8 ppm to over 9.0 ppm. mdpi.com The observation of distinct signals for the free and anion-bound states, or a gradual shift of a single coalesced signal, can also provide information about the binding stoichiometry (e.g., [1+1] or [2+1] complexes) and the exchange kinetics between the bound and unbound states. mdpi.comacs.org

Table 3: ¹H NMR Chemical Shift Perturbations (ppm) Upon Chloride Binding

| Compound | Proton | Free | Bound to Cl⁻ | Δδ (ppm) |

|---|---|---|---|---|

| 2a (Dinitro) | Pyrrole N-H | 10.44 | 13.27 | +2.83 |

| Bridging C-H | 6.82 | 9.08 | +2.26 | |

| 2b (Mononitro) | Pyrrole N-H | 10.26 / 9.63 | 12.64 / 12.38 | +2.38 / +2.75 |

| Bridging C-H | 6.61 | 7.15 | +0.54 |

Data from ¹H-NMR spectral changes in CD₂Cl₂ at -50 °C upon addition of Cl⁻ as a TBA salt. mdpi.com

Mass Spectrometry for Molecular Characterization (e.g., MALDI-TOF-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound compounds, providing precise information about their molecular weight and elemental composition. lookchem.com Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) are particularly well-suited for these molecules. mdpi.comacs.orgrsc.orgsigmaaldrich.com

MALDI-TOF-MS analysis of this compound derivatives typically shows peaks corresponding to the molecular ion, often as a deprotonated species [M-H]⁻ or an adduct. mdpi.commdpi.com The resulting mass spectrum allows for the confirmation of the molecular weight of the target compound. For example, the dinitro-substituted derivative 2a (C₁₉H₂₄BF₂N₄O₆) showed a prominent signal at m/z 451.2 in its MALDI-TOF spectrum, corresponding to the calculated mass of 451.16 for the [M-H]⁻ ion. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. rhhz.netcore.ac.uk For a bis(dipyrromethane)-substituted propanedione derivative (2a' ), ESI-TOF HRMS analysis found an m/z value of 495.1261 for the [M-H]⁻ ion, which matched the calculated value for the formula C₂₃H₁₇F₆N₄O₂⁻, thereby confirming its composition. acs.org These techniques are routinely used alongside NMR to provide unambiguous characterization of newly synthesized this compound derivatives. rsc.orgworldscientific.com

Electronic and Photophysical Properties of Functionalized Dipyrrolyldiketones

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a critical photophysical process observed in donor-acceptor (D-A) molecular systems, including many functionalized dipyrrolyldiketones. This process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The efficiency and characteristics of ICT are heavily influenced by the nature of the substituents and the polarity of the surrounding solvent medium.

The introduction of strong electron-withdrawing groups, such as the nitro group (–NO2), or strong electron-donating groups, like the amine group (–NH2), can induce significant ICT character. rsc.org For instance, mono-nitro-substituted dipyrrolyldiketone BF2 complexes have been shown to exhibit broad UV-visible absorption spectra in polar solvents like dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF), which is a hallmark of ICT. mdpi.com This behavior is consistent with the push-pull electronic effect created by the substituent, which facilitates charge separation in the excited state. nih.gov

The solvent environment plays a crucial role in modulating ICT. The broad absorption spectra of a mono-nitro-substituted this compound derivative (2b) become more pronounced in solvents with higher dipole moments, such as THF (1.74 D) and CH2Cl2 (1.14 D), compared to less polar toluene (B28343) (0.30 D). mdpi.com This phenomenon, known as solvatochromism, where the absorption or emission wavelength shifts with solvent polarity, is a strong indicator of a change in the molecule's dipole moment upon excitation, a characteristic feature of ICT. nih.gov The significant Stokes shift observed for this nitro-substituted compound in CH2Cl2 (0.325 eV) further supports the occurrence of ICT, indicating a substantial structural relaxation in the excited state. mdpi.com

Conversely, while ICT is key to certain functionalities, it can sometimes be detrimental to others. In a series of mono-functionalized this compound BF2 complexes, the derivatives containing –NO2 and –NH2 groups exhibited poor emission properties, which was attributed to the dominant ICT behavior. rsc.org This suggests that the charge-separated state created by ICT can open up non-radiative decay pathways, quenching fluorescence.

Table 1: Photophysical Properties and ICT Indicators for Functionalized this compound BF2 Complexes Data sourced from studies in various solvents.

| Compound | Substituent | Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (eV) | Quantum Yield (ΦF) | ICT Indication |

| 2a (dinitro) | Di-Nitro | Toluene | 478 | 495 | 0.079 | 0.462 | Low |

| CH2Cl2 | 478 | 493 | 0.079 | 0.460 | Low | ||

| THF | 526 | 491 | - | 0.073 | Moderate | ||

| 2b (mono-nitro) | Mono-Nitro | Toluene | 474 | 498 | - | 0.298 | Low |

| CH2Cl2 | 460 | 523 | 0.325 | 0.020 | Strong (Broad absorption) mdpi.com | ||

| THF | 455 | Quenched | - | - | Strong (Broad absorption) mdpi.com | ||

| Compound 4 | Mono-Nitro | CH2Cl2 | - | - | - | Poor | Strong rsc.org |

| Compound 5 | Mono-Amine | CH2Cl2 | 477 | - | - | Poor | Strong (Broad absorption) rsc.org |

Energy Landscapes and Electronic Transitions

The electronic properties of dipyrrolyldiketones are governed by the arrangement and energies of their frontier molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electronic transitions, typically from the HOMO to the LUMO, are responsible for the characteristic absorption and emission spectra of these compounds. mdpi.com

Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), provide significant insight into these transitions. For symmetrically substituted this compound BF2 complexes, both the HOMO and LUMO are typically delocalized across the entire core π-electronic system. mdpi.com However, the introduction of substituents can dramatically alter this picture. In a less symmetric, mono-nitro-substituted derivative, the HOMO was found to be delocalized over the π-electronic core, excluding the carbonyl oxygen at the unsubstituted pyrrole (B145914). In contrast, the LUMO was localized on the nitro-substituted pyrrole unit. mdpi.com This spatial separation of the HOMO and LUMO is a fundamental prerequisite for intramolecular charge transfer upon excitation. acs.org

The energy landscape of these molecules is not static and can be influenced by conformational changes. A key conformational motion in this compound BF2 complexes is the inversion of the pyrrole rings. researchgate.net Anion binding requires the pyrrole NH sites to orient towards the carbonyl units, a conformation that is often not the most stable in the free state. mdpi.comresearchgate.net A schematic energy diagram shows an energy barrier associated with this pyrrole ring inversion, and the relative stability of the conformers is dictated by the dipole moments of the pyrrole units, which are in turn modulated by the attached substituents. mdpi.comresearchgate.net

The interaction between charged this compound species in the solid state is stabilized by electrostatic and dispersion forces, which are crucial factors in the energy landscape of their molecular assemblies. researchgate.net Understanding these energy landscapes, including both intramolecular electronic levels and intermolecular interaction energies, is essential for predicting the bulk properties of materials derived from these compounds. acs.org

Table 2: Theoretical and Experimental Electronic Transition Data for this compound BF2 Complexes in CH2Cl2 Data provides insight into HOMO-LUMO transitions.

| Compound | Substituent(s) | Theoretical λmax (nm) | Main Transition | Experimental λmax (nm) | HOMO/LUMO Distribution |

| 1b | Di-ethyl | 411 | HOMO → LUMO | 452 | Both delocalized over core π-unit. mdpi.com |

| 2a | Di-nitro, Di-ethyl | 468 | HOMO → LUMO | 478 | Both delocalized over core π-unit. mdpi.com |

| 2b | Mono-nitro, Di-ethyl | 463 | HOMO → LUMO | 460 | HOMO on core π-unit, LUMO on nitro-pyrrole. mdpi.com |

Modulation of Bandgap Energies via Substituent Effects

The HOMO-LUMO energy gap, or bandgap, is a defining characteristic of a chromophore, determining its color and redox properties. In dipyrrolyldiketones, this bandgap can be precisely tuned through the strategic placement of electron-donating or electron-withdrawing substituents on the pyrrole rings. This principle of bandgap engineering is fundamental to tailoring these molecules for specific applications. missouristate.edursc.org

The introduction of functional groups directly alters the electronic structure. Generally, electron-donating groups (EDGs) raise the energy of the HOMO more than the LUMO, leading to a decrease in the bandgap. missouristate.edu Conversely, electron-withdrawing groups (EWGs) lower the energy of both frontier orbitals, but often lower the LUMO more significantly, which can also lead to a modified bandgap. missouristate.edu

A systematic study on mono-functionalized this compound BF2 complexes demonstrated this effect clearly. rsc.org Compared to the parent compound (λabs at 432 nm), derivatives with formyl (–CHO), iodo (–I), nitro (–NO2), and amine (–NH2) groups all showed a bathochromic (red) shift in their absorption maxima, indicating a reduction in the energy gap. rsc.org This shift is attributed to the extension of π-conjugation. rsc.org

The magnitude of the shift depends on the electronic nature of the substituent. The amine group (–NH2), a strong electron donor, caused the largest bathochromic shift (45 nm), as its lone pair of electrons extends the π-conjugation and stabilizes the molecular orbital system most effectively. rsc.org Nitro groups, which are strongly electron-withdrawing, also induce a red-shift in the absorption spectra compared to less-substituted parent compounds. mdpi.com These experimental findings are often complemented by DFT calculations, which can provide quantitative insights into the modulated bandgap energies. rsc.org

This ability to control the bandgap is crucial. For example, reducing the bandgap shifts the molecule's absorption into the visible or even near-infrared region of the electromagnetic spectrum, which is vital for applications in organic electronics and photodynamic therapy. rsc.orgresearchgate.net

Table 3: Effect of Substituents on the Absorption Maxima and Bandgap of this compound BF2 Complexes in CH2Cl2 Illustrates the modulation of electronic properties through functionalization.

| Compound | α-Pyrrole Substituent | Absorption λabs (nm) | Observed Shift from Parent (nm) | Electronic Nature of Substituent |

| Parent Cmpd 1 | –H | 432 | - | Reference |

| Compound 2 | –CHO (Formyl) | 437 | +5 | Withdrawing |

| Compound 3 | –I (Iodo) | 442 | +10 | Withdrawing (weak) |

| Compound 4 | –NO2 (Nitro) | 450 | +18 | Withdrawing (strong) |

| Compound 5 | –NH2 (Amine) | 477 | +45 | Donating (strong) |

Data sourced from Shenoy et al., 2025. rsc.org

Relationship between Molecular Conformation and Photophysical Response

The photophysical properties of dipyrrolyldiketones are not solely determined by their chemical structure and substituents but are also intimately linked to their three-dimensional molecular conformation. nih.govworktribe.com Changes in conformation can significantly alter electronic coupling, transition dipole moments, and the accessibility of different excited-state decay pathways.

A primary conformational flexibility in this compound BF2 complexes arises from the ability of the pyrrole rings to invert or rotate. mdpi.comekb.eg This inversion is particularly critical for their function as anion sensors. The anion binding process requires a specific conformation where the pyrrole N-H groups are oriented toward the diketone's carbonyl oxygens to act as hydrogen-bond donors. mdpi.comekb.eg This binding event forces a conformational change, which in turn alters the electronic properties of the π-system, leading to a detectable change in the absorption or fluorescence spectrum. acs.org

For example, arylethynyl-substituted this compound BF2 complexes display distinct electronic properties that are derived directly from conformational changes that occur upon anion binding. researchgate.netresearchgate.net The formation of the anion complex leads to more expanded and planar regions within the molecule. researchgate.net This increased planarity enhances π-conjugation, resulting in an increase in UV/vis absorption intensity. researchgate.net

Furthermore, the conformation in the solid state can be influenced by factors such as intermolecular hydrogen bonding and crystal packing forces. mdpi.com In one case, a nitro-substituted derivative was found to adopt a pyrrole-inverted conformation in the crystal that is considered unfavorable for anion binding, a result attributed to the substituent's effect on the pyrrole ring's dipole moment and the formation of multiple intermolecular hydrogen bonds. mdpi.com This highlights the delicate balance between intramolecular electronic effects and intermolecular forces in dictating the final, observable conformation and, consequently, the material's properties. The regulation of photophysical responses, such as two-photon absorption (TPA), through anion-induced conformational changes has also been demonstrated, underscoring the dynamic relationship between molecular shape and optical function. researchgate.net

Supramolecular Chemistry of Dipyrrolyldiketones

Anion Recognition and Binding Mechanisms

Dipyrrolyldiketones are a class of organic compounds that have garnered significant attention in the field of supramolecular chemistry for their ability to recognize and bind with anions. This interaction is primarily governed by a combination of non-covalent forces, with hydrogen bonding playing a central role. The unique structural features of dipyrrolyldiketones, particularly the presence of pyrrole (B145914) N-H and bridging C-H groups, allow them to act as effective anion receptors. mdpi.com

Hydrogen Bonding Interactions (N-H...X⁻, C-H...X⁻)

The primary mechanism for anion recognition by dipyrrolyldiketones involves the formation of hydrogen bonds between the electron-deficient hydrogen atoms of the receptor and the electron-rich anion (X⁻). The pyrrole N-H groups are potent hydrogen bond donors due to the polarization of the N-H bond. rsc.org Additionally, the bridging C-H group located between the two carbonyl functions can also participate in hydrogen bonding, a less conventional but significant interaction. rsc.orgresearchgate.net The acidity of these C-H protons is enhanced by the adjacent electron-withdrawing carbonyl groups, making them more effective hydrogen bond donors. mdpi.com

Studies on various dipyrrolyldiketone derivatives, including their BF2 complexes, have confirmed the cooperative involvement of both N-H and C-H groups in anion binding. mdpi.comresearchgate.net For instance, 1H NMR spectroscopic analyses have shown significant downfield shifts of the pyrrole N-H and bridging C-H proton signals upon the addition of anions, which is indicative of their participation in hydrogen bonding. researchgate.netmdpi.com This dual hydrogen-bonding motif contributes to the stability and selectivity of the anion-receptor complex.

Role of Pyrrole Inversion in Anion Association

A distinctive feature of anion binding by acyclic dipyrrolyldiketones is the conformational change involving the inversion of the pyrrole rings. rsc.orgrhhz.net In the free, unbound state, the pyrrole rings are typically oriented in a way that minimizes dipole-dipole repulsion with the carbonyl groups. mdpi.com However, for effective anion binding to occur, the two pyrrole rings must rotate or invert to create a preorganized cavity where the N-H groups converge to interact with the anion. rsc.orgmdpi.com

The electronic properties of the pyrrole rings, which can be tuned by introducing substituents, modulate the dipole moments and, consequently, the pyrrole-inversion behavior. mdpi.com For example, the introduction of electron-withdrawing groups can facilitate pyrrole inversion and enhance anion binding affinities. mdpi.com

Binding Constants and Selectivity for Various Anions

Dipyrrolyldiketones exhibit varying affinities and selectivities for a range of anions, which are quantified by their binding constants (Ka). These constants are typically determined using techniques such as UV-vis or NMR spectroscopic titrations. The selectivity for a particular anion is influenced by factors like the size, shape, and basicity of the anion, as well as the specific structure of the this compound receptor.

For example, 1,3-dipyrrolyl-1,3-propanedione BF2 complexes have shown a high affinity for fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions in dichloromethane (B109758) (CH₂Cl₂). researchgate.net The binding constants for a series of anions were determined as follows:

| Anion | Binding Constant (Ka) in M⁻¹ |

| F⁻ | 8.1 x 10⁴ |

| H₂PO₄⁻ | 1.3 x 10⁴ |

| Cl⁻ | 2.0 x 10³ |

| Br⁻ | 3.3 x 10² |

| HSO₄⁻ | 80 |

| Data obtained from UV/Vis absorption spectral changes in CH₂Cl₂. researchgate.net |

The high binding constant for fluoride can be attributed to its small size and high basicity, which allows for strong hydrogen bonding. The introduction of nitro groups onto the this compound skeleton has been shown to augment the binding constants due to the increased polarization of the pyrrole N-H sites. mdpi.com The selectivity of these receptors can be tuned by modifying their structure. For instance, creating macrocyclic structures incorporating this compound units can lead to preorganized cavities that exhibit extremely high affinity for different anions. researchgate.net

Formation of Ion-Pairing Assemblies

The complexation of dipyrrolyldiketones with anions results in the formation of negatively charged supramolecular entities. These "pseudo π-electronic anions" can then associate with countercations to form intricate ion-pairing assemblies. researchgate.netresearchgate.net This strategy has proven to be an effective method for constructing ordered solid-state architectures. researchgate.net

Pseudo π-Electronic Anions and Their Combinations with Countercations

When a planar this compound receptor binds an anion, the resulting complex often retains a planar geometry and behaves as a larger, "pseudo π-electronic anion". rsc.orgresearchgate.net These anionic complexes can then be combined with various countercations to create diverse ion-pairing assemblies. researchgate.netresearchgate.net The choice of the countercation, which can range from simple tetraalkylammonium ions to more complex, π-electronic cations like the 4,8,12-triazatriangulenium cation (TATA⁺), plays a crucial role in determining the structure and properties of the resulting assembly. researchgate.netresearchgate.net

The formation of these assemblies is driven by a combination of electrostatic interactions and other non-covalent forces. researchgate.net The resulting structures can exhibit unique photophysical properties. For example, ion-pairing assemblies of this compound Pt(II) complex anion complexes with bulky alkylammonium cations have shown enhanced phosphorescence compared to the neutral complex due to the spatial isolation of the emissive anion complexes by the cations. nih.gov This prevents π-π stacking and the associated quenching of emission. nih.govtandfonline.com The π-extension of the this compound core can lead to larger pseudo π-electronic anions, offering more versatility in the construction of these assemblies. nih.govtandfonline.com

Charge-by-Charge Assembly Architectures in Solid State

In the solid state, the ion pairs formed between the this compound-anion complexes and countercations can organize into well-defined, charge-by-charge assembly architectures. researchgate.netresearchgate.net This concept involves the alternating stacking of the negatively charged pseudo π-electronic anions and the positively charged countercations. iupac.org This arrangement is stabilized by a network of electrostatic and, in some cases, π-π stacking interactions. researchgate.netnih.gov

Single-crystal X-ray diffraction studies have provided detailed insights into these solid-state structures. For instance, the chloride complex of a this compound BF2 complex has been observed to form a one-dimensional network in the solid state, where the chloride anion bridges two BF2 complex units. researchgate.net When combined with π-electronic cations, the planar anion complexes can form effectively stacked structures through so-called iπ–iπ interactions, which are a synergistic combination of electrostatic and dispersion forces. researchgate.netnih.gov

The specific architecture of the charge-by-charge assembly can be tuned by modifying the substituents on the this compound receptor and by varying the countercation. researchgate.netresearchgate.net This allows for the rational design of solid-state materials with controlled dimensionality and properties. mdpi.com For example, the use of planar porphyrin-Au(III) complexes as countercations with this compound BF2-Cl⁻ complexes leads to characteristic assemblies where the stacking structures are stabilized by both charge compensation and π-π interactions. researchgate.net

Influence of Counterion Size on Assembly Dynamics

The dynamics of self-assembly in this compound systems are significantly influenced by the size of the counterions present. rsc.org Computational studies, specifically molecular dynamics (MD) simulations, have revealed a distinct size effect of countercations on the isomerization processes of this compound BF2 complexes when interacting with anions like chloride (Cl⁻). rsc.org

Research has shown that larger countercations, such as tetrahexylammonium (B1222370) (THA), are released from the this compound BF2 complex more frequently than smaller cations like tetraethylammonium (B1195904) (TEA) and tetrabutylammonium (B224687) (TBA). rsc.org This differential release rate impacts the isomerization of the this compound complex, a crucial step for anion binding where the two pyrrole rings rotate. rsc.org For instance, isomerization from a non-binding to a binding conformation was observed to increase with the size of the cation. rsc.org

The following table, derived from molecular dynamics simulations, illustrates the effect of counterion size on the isomerization events of a this compound BF2 complex in the presence of Cl⁻. rsc.org

| Counterion | Relative Size | Frequency of Release from Complex | Impact on Isomerization |

| Na⁺ | Small | Low | Suppressed due to cluster formation |

| TEA⁺ | Medium | Moderate | Moderate rate of isomerization |

| TBA⁺ | Large | High | Increased rate of isomerization |

| THA⁺ | Very Large | Very High | Highest rate of isomerization |

Self-Assembly and Ordered Structures

Supramolecular Networks Formed by Intermolecular Interactions

Dipyrrolyldiketones and their derivatives are adept at forming extensive supramolecular networks through a variety of non-covalent intermolecular interactions. nih.gov A primary driving force for this self-assembly is the hydrogen bonding between the N-H group of the pyrrole rings and the oxygen atom of the carbonyl group (N-H···O=C) of a neighboring molecule. nih.gov This interaction leads to the formation of one-dimensional (1D) supramolecular chains in the solid state. nih.gov